2-(Morpholine-4-sulfonyl)phenol
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Overview
Description
Scientific Research Applications
2-(Morpholine-4-sulfonyl)phenol is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholine-4-sulfonyl)phenol typically involves the reaction of phenol with morpholine and a sulfonylating agent. One common method includes the use of boron tribromide in dichloromethane at low temperatures (0 - 20°C) for about 12 hours . This reaction yields the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholine-4-sulfonyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced sulfonyl derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Mechanism of Action
The mechanism of action of 2-(Morpholine-4-sulfonyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in π-π interactions, while the morpholine-4-sulfonyl group can enhance solubility and binding affinity. These interactions can modulate enzyme activity and protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Morpholine: A heterocyclic amine with a similar morpholine ring structure.
Sulfonylphenols: Compounds with sulfonyl groups attached to phenol rings.
Uniqueness
2-(Morpholine-4-sulfonyl)phenol is unique due to the combination of the morpholine ring and the sulfonyl group attached to the phenol. This combination imparts distinct chemical and physical properties, such as enhanced solubility and specific reactivity patterns, making it a versatile compound in various research applications .
Properties
IUPAC Name |
2-morpholin-4-ylsulfonylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c12-9-3-1-2-4-10(9)16(13,14)11-5-7-15-8-6-11/h1-4,12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWYLZSHCBANQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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